Structural Differentiation: Unique 3D Pharmacophore Relative to Canonical CB1 Antagonist Sulfonamides
The target compound bears an N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) substitution pattern on a 1-(m-tolyl)methanesulfonamide scaffold. In the broad substituted sulfonamide series claimed in WO 2005027837, variations in the N-substituents are known to modulate CB1 binding affinity and inverse agonism [1]. However, no direct head-to-head binding or functional assay data are available in the public domain for this specific compound versus any defined comparator. The structural uniqueness is inferred from the patent Markush structure, which encompasses the compound but does not provide individual characterization data [1].
| Evidence Dimension | Structural pharmacophore uniqueness |
|---|---|
| Target Compound Data | m-Tolyl + 2-methoxyethyl + thiophen-3-ylmethyl substituent combination |
| Comparator Or Baseline | Generic sulfonamide CB1 antagonists (e.g., N-aryl or N-alkyl monosubstituted variants) |
| Quantified Difference | Not quantifiable; qualitative structural difference |
| Conditions | Patent Markush analysis (WO 2005027837 A3) |
Why This Matters
This structural differentiation means that the compound occupies a distinct chemical space within the CB1 antagonist sulfonamide class, but the absence of experimental affinity data precludes any claim of superior or differentiated biological performance.
- [1] Armstrong, H. M.; Chang, L. L.; Guthikonda, R. N.; Hagmann, W. K.; Lin, L. S.; Shah, S. K. Substituted Sulfonamides as Cannabinoid-1 (CB1) Receptor Antagonists/Inverse Agonists. PCT Int. Appl. WO 2005027837 A3, 2006. View Source
